Ethyl 2-bromo-5-hydroxy-4-methylbenzoate
Description
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₃. Its structure features a benzoate backbone substituted with a bromine atom at position 2, a hydroxyl group at position 5, and a methyl group at position 2. This compound is part of a broader class of halogenated benzoate esters, which are frequently utilized as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their reactive functional groups and tunable electronic properties . The hydroxyl group at position 5 introduces polarity and hydrogen-bonding capacity, while the bromine atom at position 2 and methyl group at position 4 influence steric and electronic effects, modulating reactivity and stability.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 2-bromo-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
MBHMSGRWGIZDQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate typically involves the bromination of 5-hydroxy-4-methylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions for bromination and esterification .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Products vary depending on the nucleophile used (e.g., amine derivatives, thiol derivatives).
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Formation of alcohols from ester groups.
Scientific Research Applications
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Ethyl 2-bromo-5-hydroxy-4-methylbenzoate can be compared to analogs with substitutions at positions 2, 4, and 5 of the benzoate ring. Key differences lie in substituent types (e.g., hydroxyl vs. alkoxy groups) and positions, which critically impact physical and chemical properties. Below is a comparative analysis based on evidence and chemical principles:
Table 1: Structural Comparison of this compound and Analogs
Physical and Chemical Properties
- Polarity and Solubility : The hydroxyl group in this compound significantly increases polarity compared to ethoxy or methoxy analogs, enhancing water solubility (~1–5 mg/mL) . Ethoxy or methyl substitutions (e.g., in Ethyl 2-bromo-5-ethoxy-4-methylbenzoate) reduce polarity, favoring organic solvents like dichloromethane or ethyl acetate .
- Acidity: The phenolic -OH group (pKa ~8–10) makes the compound weakly acidic, enabling deprotonation under basic conditions. Alkoxy-substituted analogs lack this acidity, limiting their utility in pH-dependent reactions.
- Reactivity: Bromine at position 2 (ortho to the ester) may hinder nucleophilic attack on the ester due to steric effects. However, electron-withdrawing bromine could stabilize the ester carbonyl, slowing hydrolysis compared to non-halogenated analogs .
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